molecular formula C13H9FN2O3 B8790863 Benzamide, N-(3-nitrophenyl)-4-fluoro-

Benzamide, N-(3-nitrophenyl)-4-fluoro-

Cat. No. B8790863
M. Wt: 260.22 g/mol
InChI Key: YVWSFJPMKQLACJ-UHFFFAOYSA-N
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Patent
US08466180B2

Procedure details

3-Nitro-phenylamine (5 g, 36.2 mmol) was dissolved in a biphasic mixture of ethyl acetate (100 ml) and aqueous sodium hydrogen carbonate (1N) (100 ml). 4-Fluoro-benzoyl-chloride (8.7 ml, 41.6 mmol) was added under vigorous stirring. The mixture was stirred for 2 hours at ambient temperature. The phases were separated, the organic phase was dried over sodium sulfate and concentrated. The residue was used without further purification (9.4 g, 100% yield). 1H-NMR (CDCl3, 400 MHz) as disclosed in Magnetic Resonance in Chemistry (1997), 35(8), 543-548.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([NH2:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=[O:17])=[CH:14][CH:13]=1>C(OCC)(=O)C.C(=O)([O-])O.[Na+]>[F:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH:10][C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[O:17])=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification (9.4 g, 100% yield)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC=C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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